molecular formula C19H30O4 B1630791 Clovanediol diacetate

Clovanediol diacetate

Cat. No.: B1630791
M. Wt: 322.4 g/mol
InChI Key: ILEDHMVFQOCEJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Clovanediol diacetate can be synthesized through two primary methods:

Industrial Production Methods: The industrial production of this compound typically involves the esterification process due to its efficiency and scalability. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Clovanediol diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce this compound oxide, while reduction may yield clovanediol .

Scientific Research Applications

Clovanediol diacetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of clovanediol diacetate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Clovanediol diacetate is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:

These compounds share some similarities in their chemical structure and applications but differ in their specific properties and reactivity.

Properties

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl) acetate

InChI

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3

InChI Key

ILEDHMVFQOCEJU-UHFFFAOYSA-N

SMILES

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C

Canonical SMILES

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Clovanediol diacetate
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Clovanediol diacetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.